1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione
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Overview
Description
1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione is a heterocyclic compound containing phosphorus and sulfur atoms. It is a derivative of phosphole, a five-membered ring compound with one phosphorus atom. The presence of the thione group (a sulfur atom double-bonded to phosphorus) adds unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione typically involves the reaction of phosphole derivatives with sulfur sources. One common method is the reaction of 1-Methyl-2,3-dihydro-1H-phosphole with elemental sulfur or sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the thione group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphole oxides.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex phosphorus-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione involves its interaction with various molecular targets and pathways. The thione group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Phosphole: The parent compound without the thione group.
Phosphole oxides: Oxidized derivatives of phosphole.
Thiophospholes: Compounds with sulfur atoms in the ring structure.
Uniqueness
1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and stability. This makes it valuable in applications where other phosphole derivatives may not be suitable.
Properties
CAS No. |
52988-61-1 |
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Molecular Formula |
C5H9PS |
Molecular Weight |
132.17 g/mol |
IUPAC Name |
1-methyl-1-sulfanylidene-2,3-dihydro-1λ5-phosphole |
InChI |
InChI=1S/C5H9PS/c1-6(7)4-2-3-5-6/h2,4H,3,5H2,1H3 |
InChI Key |
BGSFCOIUCVVPIT-UHFFFAOYSA-N |
Canonical SMILES |
CP1(=S)CCC=C1 |
Origin of Product |
United States |
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